molecular formula C7H9BrN2O2 B1397214 Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 865798-15-8

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1397214
CAS No.: 865798-15-8
M. Wt: 233.06 g/mol
InChI Key: NRQBXTSPABSYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 865798-15-8) is a brominated imidazole derivative with a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol. This compound features a methyl group at the 1-position, a bromine atom at the 5-position, and an ethyl ester moiety at the 2-position of the imidazole ring (Figure 1). It is commercially available at ≥97% purity and is commonly stocked for research and synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

ethyl 5-bromo-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQBXTSPABSYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation Products: Oxidized imidazole derivatives.

    Hydrolysis Products: 5-bromo-1-methylimidazole-2-carboxylic acid.

Scientific Research Applications

Drug Development

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its imidazole structure is prevalent in many biologically active molecules, making it a candidate for developing new drug candidates.

Potential Therapeutic Uses :

  • Antimicrobial Agents : The compound's structure suggests potential activity against bacterial and fungal infections due to its ability to interact with biological systems.
  • Anticancer Compounds : Research indicates that derivatives of imidazole can inhibit certain kinases involved in cancer progression, making this compound a lead for anticancer drug development.

Synthetic Chemistry

This compound is utilized as an intermediate in various synthetic pathways. Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of more complex molecules.

Synthetic Routes :

  • Modification of Imidazole Derivatives : The compound can be modified to create derivatives that possess enhanced pharmacological properties.
Reaction TypeDescription
Nucleophilic SubstitutionUtilizes the bromine atom for introducing nucleophiles, leading to diverse functionalized products.
EsterificationThe carboxylate group can be transformed into various esters, broadening its application scope.

Biological Studies

Studies on this compound's interactions with biological systems are crucial for understanding its pharmacokinetics and potential side effects. Its ability to inhibit specific cytochrome P450 enzymes indicates possible drug-drug interactions that could affect the metabolism of co-administered medications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting that modifications could lead to potent new antibiotics.

Case Study 2: Anticancer Properties

Research highlighted that certain imidazole derivatives showed promise in inhibiting tumor growth in vitro. This compound may serve as a precursor for synthesizing these derivatives, potentially leading to novel anticancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The bromine atom and ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The structural and functional diversity of imidazole derivatives arises from variations in substituent positions, halogenation patterns, and ester groups. Key analogues of the target compound include:

Table 1: Comparative Analysis of Ethyl 5-Bromo-1-Methyl-1H-Imidazole-2-Carboxylate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Availability
This compound 865798-15-8 C₇H₉BrN₂O₂ 233.06 1-methyl, 2-ethyl ester, 5-bromo 97% Typically in stock
Ethyl 5-bromo-1H-imidazole-2-carboxylate 944900-49-6 C₆H₇BrN₂O₂ 219.04 2-ethyl ester, 5-bromo N/A Available
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate 1566317-81-4 C₉H₁₃BrN₂O₂ 261.12 1-ethyl, 2-bromo, 4-ethyl ester, 5-methyl N/A Available
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate 120781-02-4 C₇H₇BrN₂O₂ 219.05 1-methyl, 2-bromo, 5-methyl ester N/A Similarity 0.82
Key Observations:

Substituent Position Sensitivity: Bromine placement significantly impacts reactivity. For example, bromine at the 5-position (target compound) may favor electrophilic aromatic substitution differently than bromine at the 2-position (e.g., CAS 1566317-81-4) .

Steric and Electronic Effects :

  • The 1-methyl group in the target compound introduces steric hindrance near the nitrogen atom, which could influence hydrogen bonding and crystal packing (see Section 3.1) .
  • Ethyl vs. isopropyl substituents (e.g., CAS 1708026-90-7) alter molecular volume, affecting solubility and synthetic utility .

Research Findings and Implications

Hydrogen Bonding and Crystallography

Imidazole derivatives often exhibit distinct hydrogen-bonding networks. Computational tools like SHELXL and ORTEP-3 are critical for analyzing these interactions .

Stability and Reactivity

  • Bromine at the 5-position (target) is less sterically hindered than at the 2-position, facilitating nucleophilic substitution in downstream reactions .
  • Ethyl esters (target) generally exhibit higher hydrolytic stability than methyl esters under basic conditions, enhancing shelf life .

Biological Activity

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9BrN2_2O2_2
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 865798-15-8

The compound features a five-membered imidazole ring, which is substituted at the 5-position with a bromine atom and at the 2-position with an ethyl ester group. This unique structure contributes to its chemical reactivity and biological properties.

Target of Action

Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways.

Mode of Action

The compound exhibits a broad range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antitumor : Demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antidiabetic : May influence glucose metabolism .

Antimicrobial Activity

This compound has shown significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of specific pathogens, making it a candidate for further investigation in antimicrobial therapies .

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies on various cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound's cytotoxic effects were notably observed in human leukemia and breast cancer cell lines, with IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin .

Cell LineIC50_{50} (µM)Reference Compound
MCF-7 (Breast)15.63Tamoxifen (10.38)
U937 (Leukemia)<2.78Doxorubicin

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound increased p53 levels and caspase-3 cleavage, leading to enhanced apoptotic activity .
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against bacterial infections .

Applications in Research and Medicine

This compound is being explored for various applications:

  • Drug Development : As a precursor for designing enzyme inhibitors and receptor modulators.
  • Synthetic Chemistry : Utilized in synthesizing more complex molecules for pharmaceuticals and agrochemicals.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, considering yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination at the 5-position of the imidazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 1-position may employ methyl iodide in the presence of a base (e.g., NaH). The ethyl ester group is introduced via esterification of the carboxylic acid precursor using ethanol and acid catalysis. Purification via column chromatography (monitored by TLC, Rf ~0.6–0.8) and recrystallization improves purity. Yields are optimized by adjusting reaction time (12–24 hrs) and temperature (60–80°C), as seen in analogous bromo-imidazole syntheses .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • FTIR : Key peaks include C-Br stretching (~590 cm⁻¹), ester C=O (~1700 cm⁻¹), and imidazole ring C=N (~1615–1620 cm⁻¹). Methyl groups show aliphatic C-H stretches (~2973 cm⁻¹) .
  • ¹H NMR : The methyl group at N1 appears as a singlet (δ ~2.6 ppm). Aromatic protons adjacent to bromo substituents exhibit deshielding (δ ~7.4–8.3 ppm). The ethyl ester’s CH₂ and CH₃ groups resonate at δ ~4.3 (quartet) and 1.3 (triplet), respectively .
  • MS : The molecular ion peak (m/z) should match the molecular formula (C₈H₉BrN₂O₂), with isotopic patterns confirming bromine presence .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like EGFR. Ligand preparation involves optimizing the compound’s 3D structure (energy minimization, protonation states). The bromo and ester groups may enhance hydrophobic interactions or hydrogen bonding. Docking scores (ΔG) and binding poses are compared to known inhibitors (e.g., 2-phenylbenzimidazole derivatives). ADMET prediction tools (SwissADME, ProTox-II) assess pharmacokinetic properties, such as CYP450 inhibition risks .

Q. What strategies resolve discrepancies in crystallographic data analysis for brominated imidazole derivatives?

  • Methodological Answer : Use SHELX programs for structure refinement. For twinned crystals, employ TWINABS to correct intensity data. Hydrogen bonding patterns are analyzed via graph set theory (Etter’s rules) to identify motifs like R₂²(8) rings. Discrepancies in bond lengths/angles are addressed by checking for disorder (e.g., bromine positional disorder) and refining anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) improves accuracy .

Q. How does the bromo substituent influence the ADMET properties of imidazole-based compounds?

  • Methodological Answer : Bromine increases molecular weight and lipophilicity (logP), potentially improving membrane permeability but reducing solubility. In silico toxicity screening (e.g., ProTox-II) may flag hepatotoxicity risks due to metabolic debromination. The ester group’s hydrolysis in vivo affects bioavailability; replacing it with a carboxamide (as in Sb23 derivatives) can enhance metabolic stability. Experimental validation via hepatic microsome assays quantifies metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.